2,4-Dibromo-1-(trifluoromethyl)benzene
Overview
Description
“2,4-Dibromo-1-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H3Br2F3 . It is a derivative of benzene, where two hydrogen atoms are replaced by bromine atoms and one hydrogen atom is replaced by a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of “2,4-Dibromo-1-(trifluoromethyl)benzene” consists of a benzene ring with two bromine atoms and one trifluoromethyl group attached to it . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound .Scientific Research Applications
Synthesis of Trifluoromethyl-Substituted Di- and Terphenyls
2,4-Dibromo-1-(trifluoromethyl)benzene plays a crucial role in the synthesis of various trifluoromethylated di- and terphenyls. The Suzuki-Miyaura reaction of this compound allows for the creation of these compounds with excellent site selectivity, primarily favoring the 4-position due to steric and electronic reasons (Ullah et al., 2011).
Site-Selective Sonogashira Reactions
In another application, site-selective Sonogashira cross-coupling reactions involving 2,4-Dibromo-1-(trifluoromethyl)benzene lead to the production of various functionalized alkynyl-substituted (trifluoromethyl)benzenes. The reactions demonstrate a consistent preference for position C-4. This substance has also shown potential in forming liquid-crystalline properties and has been subject to various spectroscopic and computational studies to understand its properties (Reimann et al., 2012).
Organometallic Synthesis
1,4-Dibromo-2-(trifluoromethyl)benzene is also valuable in organometallic synthesis. Its versatility as a starting material for creating organometallic intermediates is noteworthy. These intermediates are instrumental in a variety of synthetic reactions, showcasing the compound's importance in this field (Porwisiak & Schlosser, 1996).
Advanced Material Synthesis
Moreover, this compound finds its use in the synthesis of advanced materials. For instance, it is involved in the production of poly(arylene ether)s, which are polymers with significant industrial and technological applications due to their high thermal stability and solubility in organic solvents (Banerjee et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2,4-dibromo-1-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPLVYZPTOHXGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-1-(trifluoromethyl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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